2-(Methylthio)quinazolin-4-amine
Overview
Description
2-(Methylthio)quinazolin-4-amine is an organic compound with significant potential in medicinal and synthetic chemistry. This compound falls within the quinazoline family, known for its diverse biological activities and utility in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with methylthiolating agents. One common method is the nucleophilic substitution reaction where 4-chloroquinazoline is reacted with methylthiolate under basic conditions to introduce the methylthio group at the 2-position.
Industrial Production Methods: In an industrial setting, large-scale production may follow a similar pathway but optimized for yield and cost-efficiency. The use of continuous flow reactors and high-throughput methods can enhance the efficiency of the synthesis, ensuring a consistent and high-purity product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which may have distinct biological properties.
Reduction: Reduction reactions can be used to modify the compound, potentially converting it into more reactive or differently functionalized derivatives.
Substitution: Various nucleophilic and electrophilic substitutions can be performed, allowing further diversification of the compound's structure.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Use of methylthiolate or other nucleophiles under basic conditions for substitution reactions.
Major Products Formed from These Reactions:
Sulfoxides and sulfones from oxidation.
Reduced amines from reduction.
Various substituted quinazoline derivatives from substitution reactions.
Scientific Research Applications
2-(Methylthio)quinazolin-4-amine has applications across several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on specific enzymes and proteins.
Medicine: Investigated for its antitumor, antibacterial, and anti-inflammatory properties.
Industry: Employed in the development of advanced materials and in the synthesis of novel pharmaceuticals.
Mechanism of Action
The mechanism by which the compound exerts its effects: 2-(Methylthio)quinazolin-4-amine can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes.
Molecular targets and pathways involved:
Inhibition of specific kinases or enzymes involved in disease pathways.
Interaction with DNA or RNA, affecting genetic expression and cell proliferation.
Comparison with Similar Compounds
Quinazolin-4-amine
2-Aminoquinazoline
4-Chloroquinazoline
By maintaining a detailed focus on each aspect of 2-(Methylthio)quinazolin-4-amine, this article provides a comprehensive understanding of its properties, synthesis, reactions, applications, mechanism of action, and comparisons with related compounds.
Properties
IUPAC Name |
2-methylsulfanylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPUVYQSUYFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351228 | |
Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63963-40-6 | |
Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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